molecular formula C27H31N3O3 B2501809 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide CAS No. 1005305-48-5

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2501809
CAS No.: 1005305-48-5
M. Wt: 445.563
InChI Key: IISMJTCUTFAGEW-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, is of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include indole, dimethylamine, and 3-methoxyphenol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction can produce 2,3-dihydroindole .

Scientific Research Applications

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c1-29(2)22-13-11-21(12-14-22)26(30-16-15-20-7-4-5-10-25(20)30)18-28-27(31)19-33-24-9-6-8-23(17-24)32-3/h4-14,17,26H,15-16,18-19H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISMJTCUTFAGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC(=C2)OC)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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